2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide
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Overview
Description
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a 1,3-oxazole ring substituted with dimethyl groups and a sulfanyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the N,N-dimethylpropanamide moiety: This step involves the reaction of the oxazole derivative with N,N-dimethylpropanamide under suitable conditions, such as the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and sulfanyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
- 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-iodophenyl)acetamide
- 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylpropanamide moiety differentiates it from other similar compounds and may contribute to its unique interactions with biological targets.
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6-7(2)14-10(11-6)15-8(3)9(13)12(4)5/h8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPZIOXHKYBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)SC(C)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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